molecular formula C13H12BrNO B14733395 3-Benzoyl-1-methylpyridin-1-ium bromide CAS No. 6012-20-0

3-Benzoyl-1-methylpyridin-1-ium bromide

Cat. No.: B14733395
CAS No.: 6012-20-0
M. Wt: 278.14 g/mol
InChI Key: WEDMKRTZEKENGH-UHFFFAOYSA-M
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Description

3-Benzoyl-1-methylpyridin-1-ium bromide is a pyridinium-based quaternary ammonium salt characterized by a methyl group at the 1-position and a benzoyl (C₆H₅CO-) substituent at the 3-position of the pyridinium ring. Pyridinium bromides are often studied for their ionic nature, solubility in polar solvents, and applications in medicinal chemistry (e.g., as enzyme inhibitors or cholinergic agents) .

Key features of this compound likely include:

  • Polarity: The quaternary ammonium group and bromide counterion enhance solubility in water and polar organic solvents.
  • Bioactivity: The benzoyl group may confer affinity for hydrophobic binding pockets in proteins, similar to Sepantronium bromide (YM-155), which contains a benzoyl-like moiety and exhibits potent anticancer activity .
  • Stability: The aromatic pyridinium core and electron-withdrawing benzoyl group may stabilize the cation against nucleophilic attack.

Properties

CAS No.

6012-20-0

Molecular Formula

C13H12BrNO

Molecular Weight

278.14 g/mol

IUPAC Name

(1-methylpyridin-1-ium-3-yl)-phenylmethanone;bromide

InChI

InChI=1S/C13H12NO.BrH/c1-14-9-5-8-12(10-14)13(15)11-6-3-2-4-7-11;/h2-10H,1H3;1H/q+1;/p-1

InChI Key

WEDMKRTZEKENGH-UHFFFAOYSA-M

Canonical SMILES

C[N+]1=CC=CC(=C1)C(=O)C2=CC=CC=C2.[Br-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzoyl-1-methylpyridin-1-ium bromide typically involves the reaction of 3-benzoylpyridine with methyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The product is often purified using large-scale crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

3-Benzoyl-1-methylpyridin-1-ium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Benzoyl-1-methylpyridin-1-ium bromide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Benzoyl-1-methylpyridin-1-ium bromide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular pathways. For example, it may inhibit cholinesterase enzymes, affecting neurotransmission in the nervous system .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridinium Bromides

The following table summarizes critical differences between 3-benzoyl-1-methylpyridin-1-ium bromide and analogous compounds:

Compound Substituents Molecular Weight Key Properties/Applications Evidence Source
This compound (hypothetical) 1-methyl, 3-benzoyl ~292.16 (estimated) Potential enzyme inhibition, moderate lipophilicity N/A (inferred)
Sepantronium bromide (YM-155) Complex bicyclic structure with benzoyl-like groups 443.29 Anticancer agent (IC₅₀ = 0.54 nM); inhibits survivin protein
Benzpyrinium bromide 1-benzyl, 3-dimethylcarbamoyloxy 367.27 Cholinergic activity; acetylcholinesterase inhibition
1-Benzyl-4-methyl-3-(methylamino)pyridin-1-ium bromide 1-benzyl, 4-methyl, 3-methylamino 293.21 Research chemical; unexplored bioactivity

Substituent Effects on Bioactivity

  • Benzoyl vs. Benzyl Groups: The benzoyl group in this compound may enhance interactions with hydrophobic enzyme pockets compared to the benzyl group in Benzpyrinium bromide. Sepantronium bromide’s benzoyl-containing structure demonstrates this principle, showing nanomolar potency against cancer cells .
  • Carbamoyloxy vs. Methylamino Groups: Benzpyrinium’s dimethylcarbamoyloxy group contributes to its cholinergic effects, while the methylamino group in 1-benzyl-4-methyl-3-(methylamino)pyridin-1-ium bromide may alter basicity and hydrogen-bonding capacity .

Solubility and Stability

  • However, the ionic nature of the bromide salt counterbalances this effect.
  • Degradation Pathways: Pyridinium bromides with electron-withdrawing groups (e.g., benzoyl) are less prone to hydrolysis than those with electron-donating substituents (e.g., methylamino) .

Crystallographic Behavior

The benzoyl group in the target compound may introduce steric hindrance, altering packing efficiency compared to smaller substituents.

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